molecular formula C22H28FN5O2 B6486340 N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 863556-47-2

N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No. B6486340
CAS RN: 863556-47-2
M. Wt: 413.5 g/mol
InChI Key: NIVNYRFMAINJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a useful research compound. Its molecular formula is C22H28FN5O2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is 413.22270331 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a major global health concern, necessitating the development of effective anti-TB drugs. Pyrazinamide (PZA) is a front-line prodrug used in TB treatment.

Research Findings: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited significant activity against M. tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM. Further evaluation revealed that five of the most active compounds had IC90 values ranging from 3.73 to 4.00 M, indicating their efficacy. Importantly, these compounds demonstrated non-toxicity to human kidney cells (HEK-293). Crystallographic studies were also conducted for select compounds .

Molecular Docking Studies

Background: Understanding the interactions between SR-01000008545 and biological targets is crucial for drug design.

Research Findings: Theoretical investigations using molecular docking studies revealed the suitability of SR-01000008545 derivatives for further development. These studies explored the binding interactions of the conjugates with specific target proteins, providing insights into their potential mechanisms of action .

Medicinal Chemistry

Background: Medicinal chemistry aims to optimize drug properties, including efficacy, safety, and pharmacokinetics.

Research Findings: Researchers have explored the structure-activity relationships (SAR) of SR-01000008545 analogs to enhance anti-TB activity. By modifying the pyrazine and pyrazinamide moieties, they aim to develop more potent derivatives. SAR studies can guide future drug design efforts .

Mechanism of Action

Target of Action

SR-01000008545, also known as Stenabolic, is a Rev-erb-α agonist . Rev-erb-α is a nuclear receptor playing a crucial role in regulating the expression of genes involved in lipid and glucose metabolism, as well as in macrophages . By binding and activating the Rev-Erb protein, SR-01000008545 can influence many biological processes .

Mode of Action

SR-01000008545 exerts its effects by binding to and activating the Rev-Erb protein . This activation influences lipid and glucose metabolism and macrophages, affecting cellular fat storage mechanisms and circadian rhythms . It also stimulates mitochondria production, leading to metabolic enhancement in the muscular system .

Biochemical Pathways

The activation of the Rev-Erb protein by SR-01000008545 influences several biochemical pathways. It affects the metabolism of lipids and glucose , leading to changes in cellular fat storage mechanisms . It also impacts the functioning of macrophages , cells involved in detecting, engulfing, and destroying pathogens and apoptotic cells . Furthermore, it influences circadian rhythms , the natural internal processes that regulate the sleep-wake cycle and repeat roughly every 24 hours .

Pharmacokinetics

These properties play a crucial role in determining the drug’s bioavailability, ie, the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

The activation of the Rev-Erb protein by SR-01000008545 leads to several molecular and cellular effects. It stimulates mitochondria production , resulting in metabolic enhancement in the muscular system . This can lead to increases in endurance, strength, and faster fat loss . It also reduces total lipids in the body, focusing on burning LDL cholesterol for energy, which results in an improved cholesterol profile .

properties

IUPAC Name

N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c1-2-27-10-12-28(13-11-27)20(18-4-3-9-24-15-18)16-26-22(30)21(29)25-14-17-5-7-19(23)8-6-17/h3-9,15,20H,2,10-14,16H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVNYRFMAINJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.